molecular formula C23H26N2O2 B2881004 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 784167-11-9

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one

Cat. No. B2881004
CAS RN: 784167-11-9
M. Wt: 362.473
InChI Key: PZYPIHZOVTVBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one, also known as PBD-1300, is a chemical compound that belongs to the family of chromenone derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

This compound shows promise in the development of therapeutic agents. It has been identified as a potential precursor in the synthesis of N-methylpiperazinyl flavones , which exhibit therapeutic potential against diseases like Alzheimer’s . Additionally, its derivatives have been explored for their antileukemia properties, particularly in the preparation of imatinib derivatives .

Biotechnology

In biotechnological research, the compound’s derivatives have been utilized in fragment-based drug discovery , specifically targeting mycobacterial tRNA modification . This application is crucial for developing new antibiotics and understanding bacterial resistance mechanisms.

Pharmacology

Pharmacologically, the compound’s derivatives have been studied for their antimicrobial activity . Molecular modeling and docking simulations suggest that these derivatives can form stable complexes with enzymes like oxidoreductase, indicating potential as antibacterial agents .

Neuroscience

The compound’s framework is being investigated for its effects on the nervous system. It has been linked to the development of drugs that target muscarinic acetylcholine receptors , which are important for treating disorders related to visceral smooth muscle contractility .

Chemistry

In the field of chemistry, the compound is valuable for its reactivity and versatility . It serves as an intermediate in various synthetic pathways, contributing to the creation of complex molecules with potential pharmacological activities .

Materials Science

While direct applications in materials science are not explicitly documented for this specific compound, its structural analogs have been used in the development of organic compounds with unique properties, which could be applied in creating new materials or coatings with specific desired features .

Mechanism of Action

Target of Action

The primary targets of “4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one” are oxidoreductase proteins . These proteins play a crucial role in biological systems as they are involved in oxidation-reduction processes, which are vital for energy production and detoxification.

Mode of Action

The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes would depend on the specific protein and the binding site of the compound.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins could affect various biochemical pathways. Oxidoreductases are involved in numerous metabolic processes, including the electron transport chain, a crucial component of cellular respiration. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to downstream effects such as reduced energy production .

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins could result in the inhibition of microbial growth, although the exact molecular and cellular effects would depend on the specific microorganism.

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-8-9-21-20(14-22(26)27-23(21)18(17)2)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYPIHZOVTVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322546
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one

CAS RN

784167-11-9
Record name 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.